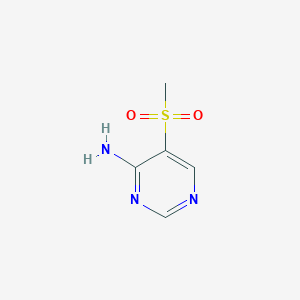

5-(Methylsulfonyl)pyrimidin-4-amine

Description

5-(Methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 5-position and an amine (-NH₂) group at the 4-position.

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

5-methylsulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) |

InChI Key |

PCRRCSHVWPGQBX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=CN=C1N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions represent a foundational strategy for constructing the pyrimidine core. A typical approach involves the reaction of β-keto esters or diketones with urea or thiourea derivatives. For example, 4-(methylsulfonyl)-3-oxobutanoic acid ethyl ester can react with guanidine under basic conditions to yield 5-(methylsulfonyl)pyrimidin-4-amine. This method leverages the electron-withdrawing nature of the methylsulfonyl group to direct regioselectivity during ring formation .

Key Conditions :

-

Solvent: Ethanol or methanol under reflux (78–100°C).

-

Catalyst: Sodium ethoxide or potassium hydroxide.

Limitations include competing side reactions when the methylsulfonyl group is introduced post-cyclization, necessitating stringent temperature control.

Nucleophilic Substitution on Preformed Pyrimidine Rings

Functionalization of preformed pyrimidine scaffolds offers a modular route. Starting from 4-chloro-5-(methylsulfonyl)pyrimidine , amination at the 4-position is achieved using ammonia or ammonium hydroxide under pressurized conditions.

Reaction Protocol :

-

Substrate : 4-Chloro-5-(methylsulfonyl)pyrimidine (1.0 equiv).

-

Amination Agent : Aqueous NH₃ (28%, 5.0 equiv).

This method is favored for scalability, as demonstrated in patent WO2020178175A1, which highlights autoclave-based reactions for analogous pyridone systems .

Oxidation of Thioether Precursors

The methylsulfonyl group is often introduced via oxidation of a thioether intermediate. For instance, 5-(methylthio)pyrimidin-4-amine is treated with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid to yield the sulfone.

Oxidation Parameters :

-

Oxidizing Agent : 3.0 equiv mCPBA in dichloromethane (0°C to room temperature).

-

Reaction Time : 6–8 hours.

This method avoids harsh conditions but requires careful handling of oxidizing agents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings enable late-stage functionalization. Suzuki-Miyaura reactions using 5-bromo-4-aminopyrimidine and methylsulfonylboronic acid have been explored, though limited by the instability of the boronic acid derivative.

Optimized Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2.0 equiv).

-

Solvent : Dioxane/water (4:1) at 90°C.

While less efficient than other methods, this approach allows diversification of the pyrimidine scaffold.

Direct introduction of the methylsulfonyl group via sulfonation is challenging due to the pyrimidine ring’s sensitivity to strong acids. However, 5-mercaptopyrimidin-4-amine can be methylated using methyl iodide followed by oxidation:

-

Methylation :

-

CH₃I (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF, 25°C, 2 hours.

-

-

Oxidation :

-

H₂O₂ (30%, 3.0 equiv) in acetic acid, 60°C, 4 hours.

-

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | β-Keto ester | Guanidine, KOH, MeOH | 45–60 | Moderate |

| Nucleophilic Substitution | 4-Chloro-5-(MeSO₂)pyrimidine | NH₃, autoclave | 70–85 | High |

| Thioether Oxidation | 5-(MeS)pyrimidin-4-amine | mCPBA, CH₂Cl₂ | 80–90 | High |

| Suzuki Coupling | 5-Bromo-4-aminopyrimidine | Pd(PPh₃)₄, K₂CO₃ | 50–65 | Low |

| Direct Sulfonation | 5-Mercaptopyrimidin-4-amine | CH₃I, H₂O₂ | 65–75 | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry

5-(Methylsulfonyl)pyrimidin-4-amine has been identified as a valuable scaffold for the development of various therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, compounds containing the pyrimidine core have been synthesized and evaluated for their efficacy against several cancer cell lines. A study demonstrated that specific modifications to the pyrimidine structure could lead to increased cytotoxicity against colon and breast cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has been associated with the inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The sulfonamide group present in the compound is crucial for its inhibitory activity .

Pharmacological Applications

5-(Methylsulfonyl)pyrimidin-4-amine has shown promise in various pharmacological contexts.

Neuropharmacology

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological applications. Studies have highlighted its potential in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .

Antimicrobial Properties

The sulfonamide moiety in 5-(Methylsulfonyl)pyrimidin-4-amine is known for its antimicrobial activity. Research indicates that derivatives of this compound can exhibit significant antibacterial effects against a range of pathogens, making it a candidate for developing new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of 5-(Methylsulfonyl)pyrimidin-4-amine is essential for optimizing its applications.

Synthetic Pathways

Various synthetic methods have been explored to produce 5-(Methylsulfonyl)pyrimidin-4-amine efficiently. Continuous flow synthesis techniques have been developed to enhance yield and purity, facilitating the production of this compound for research purposes .

Structure-Activity Relationship Studies

SAR studies have revealed that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, substituents at the 2 and 6 positions have been shown to affect both potency and selectivity against target enzymes .

Case Studies

Several case studies illustrate the practical applications of 5-(Methylsulfonyl)pyrimidin-4-amine.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)pyrimidin-4-amine involves the inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition reduces the production of prostaglandin E2, a key mediator of inflammation . The compound interacts with the active site of the enzyme, preventing its catalytic activity and thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Type

- 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine (CAS 1312324-60-9) :

- 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS 887350-80-3): Structural Feature: Methyl group at C2 and methylsulfonyl at C3. Its high purity (98%) makes it suitable for structure-activity relationship (SAR) studies .

Fused Ring Systems

- 6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 15): Structural Feature: Thieno[2,3-d]pyrimidine core fused with a thiophene ring. Impact: The fused ring system improves planarity and π-π stacking interactions, enhancing brain penetration in PI5P4Kγ inhibition studies .

- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives :

Crystallographic Insights

- Intramolecular Interactions : In 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, an S···O interaction (2.534 Å) stabilizes the planar structure .

- Planarity: Fused analogs (e.g., thieno[2,3-d]pyrimidines) exhibit near-coplanar arrangements, enhancing stacking in enzyme active sites .

Structure-Activity Relationships (SAR)

- Position of Methylsulfonyl Group :

- Role of Halogens :

- Fused Rings: Thieno or pyrrolo rings improve pharmacokinetic properties (e.g., brain penetration) but may reduce synthetic accessibility .

Biological Activity

5-(Methylsulfonyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by a methylsulfonyl group at the 5-position and an amine group at the 4-position of the pyrimidine ring, with a molecular formula of C6H9N3O2S and a molecular weight of 187.22 g/mol. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Antimicrobial Properties

Research indicates that derivatives of 5-(methylsulfonyl)pyrimidin-4-amine exhibit significant antimicrobial activity. Various studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound Name | Activity | Reference |

|---|---|---|

| 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine | Antimicrobial against S. aureus and E. coli | |

| 5-Bromo-2-(methylsulfonyl)pyrimidin | Enhanced reactivity and antimicrobial potential |

2. Anticancer Activity

The compound has shown promising anticancer effects in several studies. For instance, it has been tested against various cancer cell lines, revealing its potential to inhibit cell proliferation.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 (breast cancer) | 0.09 ± 0.0085 | Significant anticancer activity |

| A549 (lung cancer) | 0.03 ± 0.0056 | High efficacy |

| Colo-205 (colon cancer) | 0.01 ± 0.074 | Superior activity compared to etoposide |

3. Anti-inflammatory Effects

Compounds similar to 5-(methylsulfonyl)pyrimidin-4-amine have been explored for their anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of 5-(methylsulfonyl)pyrimidin-4-amine is largely attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, thus modulating various physiological processes.

- Receptor Binding : It can bind to receptors that regulate cellular responses, potentially influencing pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Antimicrobial Study : A study demonstrated that at concentrations of 800 µg/mL, derivatives of this compound showed no bacterial growth against S. aureus and E. coli, indicating strong antimicrobial efficacy .

- Anticancer Evaluation : In vitro tests revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like etoposide, underscoring their potential as effective anticancer agents .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds suggested favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .

Q & A

Q. What are the optimal synthetic routes for 5-(Methylsulfonyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine derivatives and introducing the methylsulfonyl group via nucleophilic substitution or oxidation. Key steps include:

- Condensation reactions : Use catalysts like palladium or copper to facilitate coupling of sulfonyl precursors with the pyrimidine core .

- Temperature control : Maintain 60–80°C to favor sulfonylation while minimizing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of sulfonylating agents (e.g., methylsulfonyl chloride) .

Q. How can researchers confirm the purity and structural integrity of 5-(Methylsulfonyl)pyrimidin-4-amine?

- Methodological Answer :

- Spectroscopic characterization : Use 1H and 13C NMR to verify the methylsulfonyl group (δ ~3.3 ppm for CH3 in 1H NMR; ~40 ppm for S in 13C NMR) and pyrimidine ring protons .

- Mass spectrometry : LC-ESI-MS confirms molecular weight (expected [M+H]+: 188.2 g/mol) and detects impurities .

- X-ray crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement (if single crystals are obtainable) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of 5-(Methylsulfonyl)pyrimidin-4-amine be resolved?

- Methodological Answer : Discrepancies in IC50 values or target selectivity may arise from assay conditions or compound stability. To resolve:

- Cross-validation : Perform orthogonal assays (e.g., enzyme inhibition + cellular viability) .

- Stability testing : Monitor compound degradation in buffer/DMSO using LC-MS over 24–72 hours .

- Batch consistency : Compare results across independently synthesized batches to rule out synthetic artifacts .

- Target profiling : Use SPR (surface plasmon resonance) to measure binding kinetics to proposed targets (e.g., kinases, COX-2) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on 5-(Methylsulfonyl)pyrimidin-4-amine?

- Methodological Answer :

- Substituent variation : Modify the pyrimidine ring at positions 2 and 6 with halogens (e.g., F, Cl) or alkyl groups to assess steric/electronic effects .

- Sulfonyl group replacement : Compare methylsulfonyl with ethylsulfonyl or aryl sulfonates to evaluate hydrophobic interactions .

- Bioisosteres : Replace the sulfonyl group with phosphonate or carbonyl moieties to probe hydrogen-bonding requirements .

- In silico modeling : Use docking simulations (e.g., AutoDock Vina) with crystal structures of homologous enzymes (e.g., COX-2 PDB: 3LN1) to prioritize analogs .

Q. What analytical methods are recommended for studying the stability and storage conditions of 5-(Methylsulfonyl)pyrimidin-4-amine?

- Methodological Answer :

- Accelerated stability studies : Store aliquots at -20°C, 4°C, and 25°C; analyze degradation via HPLC monthly .

- Lyophilization : Test solubility in aqueous buffers (PBS, pH 7.4) and consider lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

- Light sensitivity : Conduct UV-Vis spectroscopy under light exposure (300–800 nm) to detect photodegradation products .

Q. How can computational modeling enhance the understanding of 5-(Methylsulfonyl)pyrimidin-4-amine’s mechanism of action?

- Methodological Answer :

- Docking studies : Use the compound’s SMILES (C1=NC(=NC(=C1S(=O)(=O)C)N)N) to model interactions with targets like kinases or COX-2 in MOE or Schrödinger .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the enzyme active site .

- QSAR models : Train machine learning models (e.g., Random Forest) on IC50 data from analogs to predict activity of untested derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.